Compound Description: This compound is an azlactone precursor used in the synthesis of a novel benzimidazole derivative. [] It acts as the starting material in a reaction sequence that involves hydrolysis in an acidic medium followed by treatment with o-phenylenediamine. This process ultimately leads to the formation of N-[1-(1H-benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. []
Relevance: While this azlactone precursor is not directly analogous to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, it highlights the use of oxazolone and pyrazole moieties in the construction of related heterocyclic compounds. These heterocyclic systems are relevant for accessing diverse chemical structures, including those similar to the target compound. You can see the similarities in the use of aromatic rings, carbonyl groups, and nitrogen-containing heterocycles. []
Compound Description: This benzimidazole derivative is synthesized from the azlactone precursor 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one. [] The structure of this compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and mass spectral data. []
Relevance: N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide shares a core structural motif with N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. Both compounds feature a benzamide group connected to a vinyl linker, which in turn is linked to a substituted heterocyclic ring system. The presence of a pyrazole ring in this compound and a furan ring in the target compound highlights the exploration of related heterocyclic scaffolds in the development of new molecules. []
Compound Description: Axitinib is an orally available inhibitor of vascular endothelial growth factor receptors 1–3, and is approved for treating advanced renal cell cancer. [] Its primary route of clearance is metabolism, predominantly by CYP3A4/5, with lesser roles played by CYP2C19, CYP1A2, and UGT1A1. []
Relevance: While axitinib does not share a direct structural resemblance to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, its inclusion in this list underscores the significance of benzamide derivatives in drug discovery and development. Both compounds belong to the broader category of benzamides, and axitinib's well-defined pharmacological profile exemplifies the therapeutic potential of this chemical class. []
Compound Description: 14C-E3620 is a radiolabeled derivative of E3620, a potent antagonist of 5-HT3 receptors and agonist of 5-HT4 receptors. [] This radiolabeled compound was synthesized for pharmacokinetic studies. []
Relevance: Similar to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, 14C-E3620 contains a benzamide core structure. Both compounds showcase the use of benzamides as a scaffold for developing compounds with potential biological activity. The inclusion of a radiolabel in 14C-E3620 highlights the application of radiolabeling techniques in pharmaceutical research for tracking and understanding drug behavior in biological systems. []
Compound Description: YM-09151-2 is a potent neuroleptic agent that was labeled with carbon-14 and deuterium for metabolic and pharmacokinetic studies. [] The labeled forms were synthesized using different starting materials and reaction pathways to incorporate the desired isotopes. []
Relevance: This compound exemplifies the use of benzamide derivatives as a starting point for the development of potential therapeutic agents, much like N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. YM-09151-2 also highlights the importance of introducing isotopes for investigating drug metabolism and distribution. []
Compound Description: FLB 457 is a potent and stereospecific dopamine-D2 receptor antagonist with potential antipsychotic properties. [] The biological activity is associated with the S-enantiomer. [] The crystal structure of FLB 457 was determined as its hydrobromide salt, revealing a folded conformation of the amide side chain and key interactions within the molecule. []
Relevance: Both FLB 457 and N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide belong to the benzamide family. FLB 457's documented biological activity demonstrates the potential of benzamides as pharmacologically active compounds. The study of its stereochemistry and crystal structure provides insights into the conformational preferences and structural features that may influence activity in related benzamide derivatives. []
Compound Description: FLB 463 is a potent dopamine-D2 receptor antagonist, structurally similar to FLB 457, also demonstrating stereospecific binding affinity for dopamine receptors, with the S-enantiomer being the active form. [] Its crystal structure, determined as the methylsulfonate salt, revealed a conformation nearly identical to FLB 457. []
Relevance: FLB 463, like N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, belongs to the benzamide class of compounds. The structural similarities between FLB 463 and FLB 457, along with their shared potent dopamine-D2 receptor antagonist activity, highlight the significance of subtle structural modifications in modulating biological activity within the benzamide family. []
Compound Description: NCQ 115 is a novel dopamine D2 receptor antagonist. [] Its absolute configuration and structure were determined by single-crystal X-ray diffraction analysis. [] The molecule exhibits a folded conformation, and hydrogen bonding interactions play a significant role in its crystal packing. []
Relevance: NCQ 115 reinforces the importance of benzamides as a scaffold in the design of compounds with potential therapeutic applications, similar to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. NCQ 115's structural features, especially the presence of a pyrrolidine ring linked to the benzamide core, offer valuable insights into structure-activity relationships within this chemical class. []
Compound Description: These compounds are a series of substituted 1,3-oxazol-5-ones studied for their acid-catalyzed hydrolysis kinetics and mechanism. [] The hydrolysis reaction produces the corresponding 2-alkyl-2-benzoylaminopropanoic acids. [] The research explored the steric and electronic effects of different substituents on the hydrolysis rate and mechanism. []
Relevance: While not directly structurally analogous to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, these compounds highlight the reactivity of cyclic carbonyl-containing heterocycles, which is relevant for understanding the chemical behavior of the target compound. The study of steric and electronic effects in their hydrolysis reactions provides valuable information that can be applied to the design and synthesis of related compounds. []
Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, a drug used in cancer treatment. [] Its synthesis involves a multi-step procedure using a variety of reagents and reaction conditions. []
Relevance: Though structurally dissimilar to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, this compound underscores the importance of heterocyclic chemistry in drug development. The multi-step synthesis of this intermediate demonstrates the complexity of chemical syntheses often required to access complex drug molecules, offering a broader context for understanding the challenges and strategies involved in medicinal chemistry. []
5-Substituted 3-Nitro-1-vinyl-1,2,4-triazoles
Compound Description: This series of compounds was synthesized using different methods, including alkaline treatment of haloethyl or nitroxyethyl precursors and transvinylation reactions. [] The reactivity of the vinylic double bond and the halogen atom in position 5 were investigated. []
Relevance: While these compounds are not structurally analogous to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, their inclusion highlights the broader context of vinyl-substituted heterocycles in organic chemistry. The study of their synthesis and reactivity provides insights into the chemical behavior of related compounds, including those containing vinyl groups linked to heterocyclic ring systems. []
Compound Description: N-BOC-iso-CBI is an analogue of the CC-1065 and duocarmycin alkylation subunits. [] It incorporates an isomeric structural modification in these natural product subunits. [] Its synthesis involved a multi-step process, including directed ortho metalation and radical cyclization reactions. []
Relevance: Although structurally distinct from N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, N-BOC-iso-CBI highlights the use of complex heterocyclic ring systems in the design of molecules with potential biological activity. Its development as an analogue of natural product alkylation subunits demonstrates the role of synthetic chemistry in exploring structural modifications and their impact on biological function. []
Compound Description: seco-N-BOC-iso-CI is an analogue of the CC-1065 and duocarmycin alkylation subunits, featuring an isomeric structural modification. [] Its synthesis also involved a multi-step process, including directed ortho metalation and radical cyclization reactions. []
Relevance: Similar to N-BOC-iso-CBI, this compound is not directly analogous to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide but emphasizes the use of complex heterocyclic scaffolds in drug discovery and development. The incorporation of an isomeric modification in the alkylation subunit highlights the importance of structural diversity in exploring new chemical space and potentially identifying novel drug candidates. []
Compound Description: Cp-60 is a small molecule that was identified through structure-based drug design as a potential inhibitor of prion replication. [] It was found to inhibit the formation of the abnormal prion protein isoform (PrP(Sc)) in a dose-dependent manner. []
Relevance: Cp-60 showcases the application of structure-based drug design in targeting protein-protein interactions, which could be relevant for the development of novel therapeutics. Though structurally distinct from N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, its identification as a prion replication inhibitor highlights the importance of exploring diverse chemical scaffolds for potential therapeutic applications. []
Compound Description: Cp-62, like Cp-60, is a small molecule identified through structure-based drug design as a potential inhibitor of prion replication. [] It exhibited dose-dependent inhibition of PrP(Sc) formation. []
Relevance: Cp-62 emphasizes the potential of structure-based drug design in identifying novel inhibitors of protein-protein interactions. Despite its structural difference from N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, its discovery highlights the importance of exploring diverse chemical scaffolds for therapeutic purposes. []
Compound Description: MDG 548 was identified as a novel scaffold for peroxisome proliferator-activated receptor γ (PPARγ). [] It demonstrated high-affinity competitive binding to PPARγ and agonistic activity. []
Relevance: MDG 548, like N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, is a heterocyclic compound with potential biological activity. Its identification as a novel PPARγ scaffold demonstrates the value of exploring diverse heterocyclic structures for discovering new therapeutic leads. []
Compound Description: MDG 559, identified through virtual screening, is another novel scaffold for PPARγ, displaying high-affinity competitive binding and agonistic activity. []
Relevance: Similar to N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, MDG 559 contains a benzamide core structure. Its discovery as a PPARγ scaffold underscores the potential of benzamide derivatives as a starting point for drug development. []
Compound Description: MDG 582, discovered through virtual screening, is a novel PPARγ scaffold with high-affinity competitive binding and agonistic activity. [] It represents a distinct chemotype compared to the other PPARγ scaffolds identified. []
Relevance: Though structurally distinct from N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, MDG 582 highlights the potential of exploring diverse chemical structures, including complex heterocyclic ring systems, for discovering novel therapeutic leads. Its identification as a PPARγ scaffold with agonistic activity demonstrates the value of virtual screening techniques in drug discovery. []
Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor (mGluR) subtype 5. [] Analogs of CD-PPB have been explored to understand structure-activity relationships and identify compounds with selectivity for different mGluR subtypes. []
Relevance: CD-PPB shares a benzamide core structure with N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, demonstrating the versatility of benzamides as a scaffold for designing compounds with activity at various targets. CD-PPB's role as an allosteric modulator highlights a distinct mode of action compared to traditional orthosteric ligands, offering an alternative approach for modulating receptor activity. []
Compound Description: VU-71, an analog of CD-PPB, acts as a positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 1, exhibiting selectivity for mGluR1 over other subtypes. [] Studies using site-directed mutagenesis suggest that VU-71, along with other allosteric mGluR1 potentiators, bind to a site distinct from that of allosteric antagonists. []
Relevance: VU-71, like N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, features a benzamide core. VU-71's selectivity for mGluR1 and its binding to a unique allosteric site highlight the potential for designing subtype-selective allosteric modulators within the benzamide family. These findings provide insights into the structural features that may influence subtype selectivity and allosteric modulation within this chemical class. []
Compound Description: KIN-1, a quinazoline compound, was identified as an inhibitor of CaMKIIδ kinase activity, exhibiting single-digit micromolar IC50 values. [] Analogs of KIN-1 were further explored to assess activity and specificity across a range of kinases. []
Relevance: While structurally different from N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, KIN-1 highlights the use of heterocyclic scaffolds in the development of kinase inhibitors. Its discovery through structure-based screening and subsequent exploration of analogs demonstrate the value of combining computational and experimental approaches in drug discovery. []
Compound Description: KIN-236, an analog of KIN-1, also exhibits inhibitory activity against CaMKII kinases, with CaMKIIδ and CaMKIIγ being among its top targets. [] Kinome profiling revealed activity against a range of kinases with IC50 values ranging from 5 to 22 μM. []
Relevance: Similar to KIN-1, KIN-236 demonstrates the potential of quinazoline derivatives as kinase inhibitors. Its activity profile across the kinome provides insights into the structural features that may influence kinase selectivity and potency, offering valuable information for the design of novel kinase inhibitors. []
Compound Description: KIN-15 was identified as a hit compound through structure-based screening against CaMKIIδ. [] An analog of KIN-15, KIN-332, was further characterized for its kinase inhibitory activity. []
Relevance: While KIN-15 is structurally distinct from N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, its discovery highlights the use of structure-based screening approaches in identifying novel kinase inhibitors. The exploration of its analog, KIN-332, emphasizes the importance of investigating structure-activity relationships for optimizing kinase selectivity and potency. []
Relevance: KIN-332's activity profile across the kinome demonstrates the challenges in achieving kinase selectivity and highlights the need for careful optimization of chemical structures to modulate specific kinase targets. Its discovery through structure-based screening and subsequent characterization provide valuable information for designing novel kinase inhibitors with improved selectivity profiles. []
Compound Description: This compound was identified as a constituent of various plant extracts. [, ] Its presence has been revealed through GC-MS analysis, indicating its potential role as a bioactive compound in these plants. [, ]
Relevance: N-[5-(1-Cyano-2-furan-2-yl-vinyl)-[1,3,4]thiadiazol-2-yl]-benzamide possesses striking structural similarities with N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. Both compounds feature a benzamide group linked to a vinyl group, which in turn is attached to a furan-containing heterocyclic ring system. This close structural resemblance suggests that these compounds might share similar chemical properties or even biological activities. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.